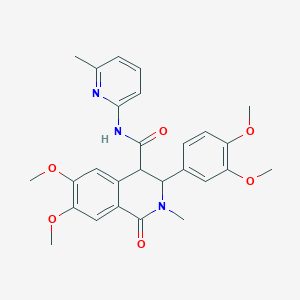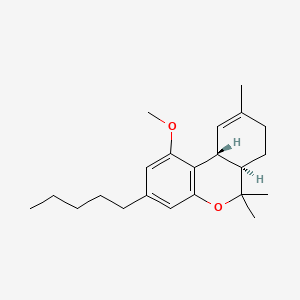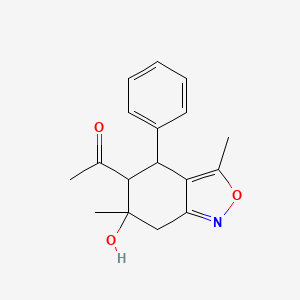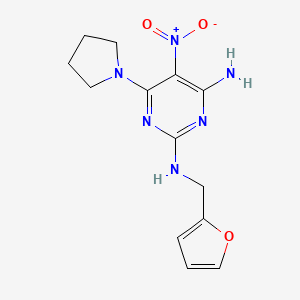
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-N-(6-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-N-(6-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a member of isoquinolines.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used in the synthesis of novel derivatives with substituents in various positions, contributing to the exploration of new chemical entities (Aghekyan et al., 2009).
Electochemical Oxidation Studies
- Electrochemical oxidation studies have involved this compound, aiding in understanding the oxidation mechanisms of aromatic ethers (Carmody et al., 1980).
Acid Cyclization Research
- Research on acid cyclization of amino-substituted heterocycles has included this compound, leading to the synthesis of various heterocyclic compounds (Zinchenko et al., 2009).
Pummerer-Type Cyclization
- It has been employed in the synthesis of tetrahydroisoquinoline and benzazepine derivatives, demonstrating the utility of Pummerer-type cyclization in medicinal chemistry (Saitoh et al., 2001).
Bioisosteric Replacement Methodology
- Studies on bioisosteric replacement methodology have used this compound to increase analgesic activity in certain derivatives, showcasing its role in drug design (Ukrainets et al., 2016).
Radioligand Binding Studies
- In radioligand binding studies, derivatives of this compound have been evaluated for their affinity to specific binding sites, contributing to neuropharmacology research (Graulich et al., 2006).
Chiral Synthesis
- The compound has facilitated the chiral synthesis of functionalized tetrahydroisoquinolines, important in the synthesis of complex organic molecules (Lee et al., 2012).
Meisenheimer Rearrangement
- It has been used in the study of Meisenheimer rearrangement in heterocyclic synthesis, providing insights into novel synthetic pathways (Bremner et al., 1980).
Niobium Pentachloride Mediated Synthesis
- Research involving niobium pentachloride mediated synthesis of carboxamides incorporates this compound, illustrating its role in novel synthetic methods (Nery et al., 2003).
Crystallographic Analysis
- Crystallographic analysis has been performed on derivatives of this compound, aiding in the structural elucidation of complex heterocycles (Bailey et al., 1995).
properties
Molecular Formula |
C27H29N3O6 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-N-(6-methylpyridin-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H29N3O6/c1-15-8-7-9-23(28-15)29-26(31)24-17-13-21(35-5)22(36-6)14-18(17)27(32)30(2)25(24)16-10-11-19(33-3)20(12-16)34-4/h7-14,24-25H,1-6H3,(H,28,29,31) |
InChI Key |
AMDHZXXQDIWVNQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(N(C(=O)C3=CC(=C(C=C23)OC)OC)C)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(N(C(=O)C3=CC(=C(C=C23)OC)OC)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/structure/B1227810.png)
![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)


![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)



![8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline](/img/structure/B1227828.png)